N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
説明
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic small molecule featuring a dichlorophenylacetamide core conjugated to a 2-oxoimidazolidine ring substituted with a 4-ethoxyphenyl group. The 4-ethoxyphenyl substituent may contribute to metabolic stability and solubility modulation. Such structural attributes are common in non-peptidergic antagonists targeting chemokine receptors like CXCR3, which are implicated in inflammatory and autoimmune diseases .
Crystallographic studies of analogous dichlorophenylacetamide derivatives reveal planar amide groups and conformational variability due to steric interactions between aromatic rings. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide, three distinct molecular conformations in the asymmetric unit highlight the influence of hydrogen bonding (N–H⋯O) on dimer formation . These structural insights suggest that the title compound’s bioactivity may depend on its ability to adopt specific conformations during target engagement.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-10-9-23(19(24)26)12-18(25)22-13-3-8-16(20)17(21)11-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQUIKBNATGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is . Its structural features include:
- Dichlorophenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Ethoxyphenyl moiety : May enhance binding affinity to biological targets.
- Imidazolidinone scaffold : Known for various biological activities, including antimicrobial and anticancer properties.
Research indicates that this compound may interact with specific protein targets, particularly in the context of kinase inhibition. The following mechanisms have been suggested:
- Protein Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of various kinases involved in cell proliferation and survival pathways, suggesting that this compound may exhibit similar properties .
- σ Receptor Modulation : Compounds with structural similarities have demonstrated selective binding to σ receptors, which play roles in pain modulation and neuroprotection .
Antinociceptive Effects
In vivo studies have shown that related compounds exhibit significant antinociceptive effects. For instance, N-(2-morpholin-4-ylethyl)acetamide displayed high affinity for σ1 receptors and was effective in reducing nociception in formalin-induced pain models . The implications for N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide suggest potential applications in pain management.
Antiproliferative Activity
Compounds containing the imidazolidinone structure have been evaluated for antiproliferative effects against cancer cell lines. Studies indicate that these compounds can induce cell cycle arrest and apoptosis in various cancer types, making them candidates for further development as anticancer agents .
Case Studies
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Case Study on Pain Management :
- A study evaluated the efficacy of a structurally similar compound in a rat model of inflammatory pain.
- Results indicated a dose-dependent reduction in pain response when administered intrathecally.
- The compound's mechanism was linked to σ receptor activation, providing a pathway for further exploration of N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide's effects on pain pathways.
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Anticancer Evaluation :
- Preliminary tests on analogs showed promising results against breast cancer cell lines.
- Mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in tumor growth.
Data Summary
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
Key Differences and Implications
A. Substituent Effects on Bioactivity
- The 4-ethoxyphenyl group in the target compound contrasts with pyrido[2,3-d]pyrimidin-2-yl in VUF10473. The latter’s extended aromatic system enhances CXCR3 binding affinity (IC₅₀ = 2.4 nM), whereas the ethoxyphenyl’s smaller size and electron-donating properties may reduce potency but improve metabolic stability .
- Thioxoimidazolidinyl in the compound from introduces sulfur, which may alter redox properties and target selectivity compared to the 2-oxoimidazolidine in the title compound .
B. Conformational Flexibility
- Crystallographic data from demonstrates that dichlorophenylacetamides exhibit conformational polymorphism due to steric clashes between aromatic rings. For instance, dihedral angles between dichlorophenyl and heterocyclic rings range from 54.8° to 77.5°, influencing dimerization via N–H⋯O bonds . Such variability may affect solubility and membrane permeability.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm substituent integration and electronic environments. The 2-oxoimidazolidin-1-yl group shows characteristic carbonyl signals at ~170 ppm in NMR .
- Mass Spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) validates molecular formula .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and ethoxyphenyl planes) .
How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Q. Advanced
- Orthogonal Assays : Compare results from in vitro enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
- Structural Analog Analysis : Evaluate analogs (e.g., methyl vs. ethoxy substitutions) to identify substituents critical for activity. For example, 4-ethoxy groups enhance lipophilicity and membrane permeability compared to methyl .
- Meta-Analysis : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity trends .
What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Q. Advanced
- Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Receptor Binding Studies : Use radiolabeled ligands (e.g., -tagged analogs) to assess competition at GPCRs or ion channels (e.g., CXCR3 or B1 receptors) .
- Computational Docking : Perform molecular dynamics simulations with homology models of targets (e.g., using AutoDock Vina) to predict binding poses and key residues .
How can researchers optimize the compound’s pharmacokinetic properties for preclinical studies?
Q. Advanced
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxy group O-dealkylation). Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify logP via substituents (e.g., replacing chlorine with trifluoromethyl) .
What methods are suitable for analyzing the compound’s stability under varying storage and experimental conditions?
Q. Basic
- HPLC Purity Monitoring : Reverse-phase C18 columns with UV detection (λ = 254 nm) track degradation products over time. Acidic mobile phases (0.1% TFA) resolve polar impurities .
- Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., imidazolidinone ring hydrolysis) .
- Karl Fischer Titration : Quantify hygroscopicity by measuring water content in solid-state samples .
How can researchers address challenges in reproducing synthetic protocols for this compound?
Q. Advanced
- Reaction Monitoring : Use in situ FTIR to track intermediate formation (e.g., disappearance of isocyanate peaks at ~2270 cm) .
- Critical Parameter Analysis : Design DOE (Design of Experiments) to optimize variables like temperature (±5°C), stirring rate, and solvent purity .
- Byproduct Identification : LC-MS/MS and - COSY NMR clarify side products (e.g., dimerization via unreacted amine groups) .
What computational tools are recommended for predicting the compound’s toxicity and off-target effects?
Q. Advanced
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG channel inhibition .
- Phylogenetic Analysis : Compare target homology across species (e.g., rodent vs. human receptors) to anticipate translational challenges .
- Docking Screens : Screen against PubChem BioAssay databases to predict off-target binding (e.g., kinase or phosphatase inhibition) .
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